

Spectroscopic data (NMR, IR, Mass Spec) of methyl myristate for identification.

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Spectroscopic Identification of Methyl Myristate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **methyl myristate**, a saturated fatty acid methyl ester. The information enclosed is intended to aid in the identification and characterization of this compound through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols, data summaries, and visual aids are presented to support research and development activities.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for **methyl myristate**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of Methyl Myristate



Chemical Shift (δ)	Multiplicity	Integration	Assignment
3.67	Singlet	3H	-O-CH₃
2.30	Triplet	2H	-CH ₂ -C(=O)O-
1.62	Quintet	2H	-CH ₂ -CH ₂ -C(=0)O-
1.26	Multiplet	20H	-(CH ₂)10-
0.88	Triplet	3H	CH3-(CH2)11-

Data sourced from publicly available spectral databases.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 13C NMR Spectroscopic Data of Methyl Myristate



Chemical Shift (δ) ppm	Assignment
174.4	C=O
51.4	-O-CH₃
34.1	-CH ₂ -C(=O)O-
31.9	-(CH ₂)n-
29.7	-(CH ₂)n-
29.6	-(CH ₂)n-
29.5	-(CH ₂)n-
29.4	-(CH ₂)n-
29.3	-(CH ₂)n-
29.2	-(CH ₂)n-
25.1	-CH ₂ -CH ₂ -C(=O)O-
22.7	CH ₃ -CH ₂ -
14.1	CH ₃ -CH ₂ -

Data sourced from publicly available spectral databases.[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of Methyl Myristate

Wavenumber (cm ⁻¹)	Intensity	Assignment
2924	Strong	C-H stretch (asymmetric, CH ₂)
2853	Strong	C-H stretch (symmetric, CH ₂)
1743	Strong	C=O stretch (ester)
1465	Medium	C-H bend (CH ₂)
1170	Strong	C-O stretch (ester)



Data sourced from publicly available spectral databases.

Mass Spectrometry (MS)

Table 4: Major Mass Fragments of **Methyl Myristate** (Electron Ionization)

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
242	Low	[M] ⁺ (Molecular Ion)
211	Medium	[M - OCH₃]+
199	Low	[M - C ₃ H ₇] ⁺
143	Medium	[C ₈ H ₁₅ O ₂] ⁺
87	High	[CH ₃ OC(=O)CH ₂ CH ₂]+
74	Very High (Base Peak)	[CH₃OC(=O)H₂]+ (McLafferty rearrangement)

Data sourced from publicly available spectral databases.[2]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **methyl myristate**.

Materials:

- Methyl myristate sample
- Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard
- 5 mm NMR tubes



NMR Spectrometer (e.g., 400 MHz)[3]

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of methyl myristate in 0.6-0.7 mL of CDCl₃ containing 0.03% (v/v) TMS in a clean, dry 5 mm NMR tube.
- Instrument Setup:
 - Insert the sample tube into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the CDCl₃.
 - Shim the magnetic field to achieve optimal homogeneity.
- ¹H NMR Acquisition:[3][4]
 - Acquire the ¹H NMR spectrum using a standard single-pulse sequence.
 - Typical parameters include a 90° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.[3]
 - Collect a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:[5]
 - Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., inverse-gated decoupling to minimize the Nuclear Overhauser Effect for quantitative analysis).[5]
 - Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-10 seconds.[5]
 - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
- Data Processing:



- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase correct the spectra.
- Perform baseline correction.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ signal at 77.16 ppm for ¹³C.[5]
- Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of **methyl myristate**.

Materials:

- Methyl myristate sample
- Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr) for thin-film analysis.

Procedure (using ATR-FTIR):

- Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental absorptions.
- Sample Application: Place a small drop of liquid methyl myristate directly onto the ATR crystal.
- Spectrum Acquisition:
 - Acquire the sample spectrum over a typical mid-IR range of 4000-400 cm⁻¹.[6]
 - Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Processing:



- The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of **methyl myristate** and identify its molecular ion and fragmentation pattern.

Materials:

- Methyl myristate sample
- Gas Chromatograph-Mass Spectrometer (GC-MS) system with an electron ionization (EI) source.
- · Helium carrier gas.
- Appropriate solvent for sample dilution (e.g., hexane or dichloromethane).

Procedure:

- Sample Preparation: Prepare a dilute solution of methyl myristate (e.g., 1 mg/mL) in a suitable volatile solvent.
- GC-MS Instrument Setup:
 - GC Conditions:
 - Injector Temperature: 250 °C
 - Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 μm film thickness).
 - Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-280 °C and hold for several minutes.[7]

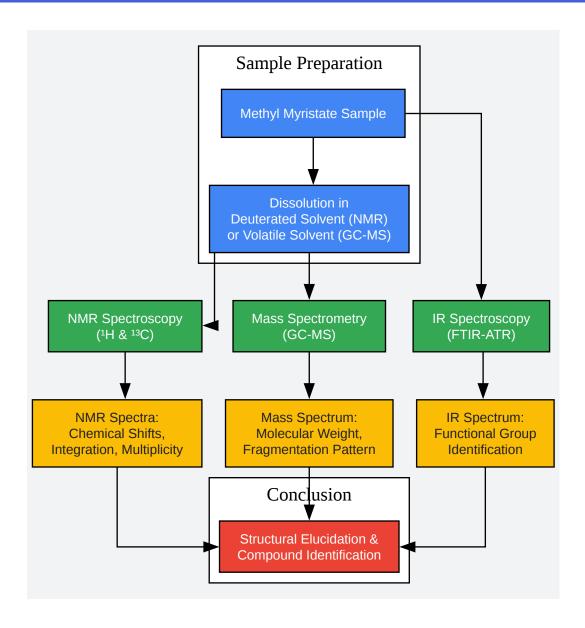


- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
 - Mass Range: Scan from m/z 40 to 400.
 - Ion Source Temperature: 230 °C.
 - Transfer Line Temperature: 280 °C.
- Injection and Acquisition: Inject a small volume (e.g., 1 μL) of the prepared sample solution into the GC-MS system. The data acquisition will be initiated by the instrument control software.
- Data Analysis:
 - Identify the peak corresponding to **methyl myristate** in the total ion chromatogram (TIC).
 - Extract the mass spectrum for that peak.
 - Identify the molecular ion peak and major fragment ions.
 - Compare the obtained spectrum with a library of mass spectra (e.g., NIST, Wiley) for confirmation.

Visualizations

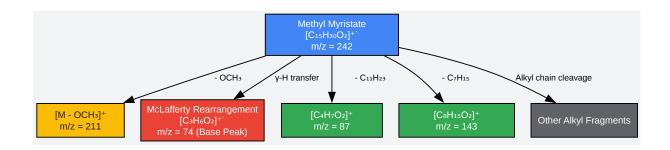
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of **methyl myristate**.





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Figure 1: General workflow for the spectroscopic identification of a chemical compound.





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Figure 2: Key fragmentation pathways of **methyl myristate** in EI-MS.

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